Bifenox

Description

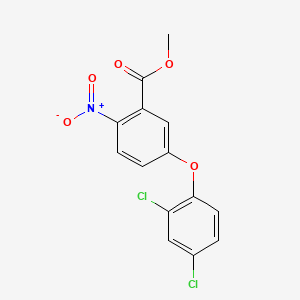

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSRORUBZHMPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040320 | |

| Record name | Bifenox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish tan solid; [Merck Index] Yellow crystalline solid; [MSDSonline] | |

| Record name | Bifenox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in xylene at 25 °C: 30%, Solublity in organic solvents g/ml @ 25 °C: acetone, 40; chlorobenzene, 35-40; ethanol, <5; kerosene, <1; xylene, 30., In water, 0.398 mg/l @ 25 °C | |

| Record name | BIFENOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.155 g/ml | |

| Record name | BIFENOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], 2.4X10-6 mm Hg @ 25 °C | |

| Record name | Bifenox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIFENOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Yellow tan crystals | |

CAS No. |

42576-02-3 | |

| Record name | Bifenox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42576-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifenox [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042576023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifenox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFENOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSB85XT26Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIFENOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

85 °C | |

| Record name | BIFENOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Bifenox Solubility: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of bifenox, a diphenyl ether herbicide, in aqueous and organic media. Understanding the solubility of this compound is critical for assessing its environmental fate, bioavailability, and for the development of effective formulations. This document compiles quantitative solubility data, details established experimental protocols for solubility determination, and illustrates relevant biological pathways and experimental workflows.

Core Executive Summary

This compound exhibits low solubility in water, a characteristic that influences its environmental mobility and persistence. Conversely, it demonstrates significantly higher solubility in a range of organic solvents, a key factor in formulation and analytical chemistry. This guide presents a consolidated overview of these properties to support research and development activities.

Quantitative Solubility Data

The solubility of this compound in water and various organic solvents has been determined under controlled laboratory conditions. The following tables summarize the available quantitative data, providing a comparative reference for solubility across different media.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (mg/L) | Reference |

| 20 | 0.1[1][2] | AERU Pesticide Properties Database |

| 20 | 0.35 | AgrochemX |

| 25 | 0.35[3] | DrugFuture, Wikipedia |

| 25 | 0.398 | PubChem, USDA ARS |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Acetone | 25 | 40 | PubChem |

| Chlorobenzene | 25 | 35-40 | PubChem |

| Dichloromethane | 20 | >100 | AERU Pesticide Properties Database |

| Ethanol | 25 | <5 | PubChem |

| Kerosene | 25 | <1 | PubChem |

| Methanol | 20 | 2.3 | AERU Pesticide Properties Database |

| Xylene | 25 | 30 | PubChem, DrugFuture |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental requirement for its physicochemical characterization. Standardized protocols are employed to ensure data accuracy and reproducibility. For a substance like this compound, with low aqueous solubility, the Shake-Flask method is a widely accepted and recommended procedure.

OECD Guideline 105: Water Solubility (Shake-Flask Method)

This method is a globally recognized standard for determining the water solubility of chemical substances.

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is achieved. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Detailed Methodology:

-

Preparation: An amount of the test substance in excess of its expected solubility is added to a flask containing purified water (e.g., deionized or distilled).

-

Equilibration: The flask is sealed and placed in a constant temperature bath, typically at 20 ± 0.5 °C, and agitated for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine the time required to reach saturation, which can be up to 24 hours or longer for poorly soluble substances.

-

Phase Separation: Once equilibrium is established, the mixture is allowed to stand to permit the separation of undissolved material. Centrifugation or filtration is then used to isolate a clear aqueous sample.

-

Analysis: The concentration of this compound in the clear aqueous solution is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

General Protocol for Solubility in Organic Solvents

While a single standardized guideline for organic solvent solubility is less common than for water, a general experimental approach is widely used.

Principle: A known amount of the solute is added to a specific volume of the organic solvent and agitated until dissolution is complete. The process is repeated with increasing amounts of solute until saturation is reached.

Detailed Methodology:

-

Initial Dissolution: A pre-weighed mass of this compound is placed in a test tube or vial.

-

Solvent Addition: A measured volume of the organic solvent is added incrementally to the test tube.

-

Agitation: After each addition of solvent, the mixture is vigorously shaken or vortexed to facilitate dissolution.

-

Observation: The process is continued until the this compound is completely dissolved. The total volume of solvent required is recorded.

-

Saturation Point: To determine the saturation solubility, excess this compound is added to a known volume of the solvent and the mixture is treated similarly to the shake-flask method for water solubility (equilibration, phase separation, and analysis).

Visualizing Key Processes

To further elucidate the context of this compound's application and analysis, the following diagrams illustrate its mechanism of action and a typical experimental workflow for solubility determination.

Caption: Workflow for the Shake-Flask Method.

Caption: this compound inhibits the PPO enzyme pathway.

This compound functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme. This enzyme is crucial for the synthesis of both chlorophyll and heme. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which in the presence of light and oxygen, results in the formation of highly reactive oxygen species. These reactive molecules cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death in susceptible plants.

References

Bifenox: A Technical Guide to its Herbicidal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the herbicidal activity of Bifenox (Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate). It details its mechanism of action, spectrum of controlled weeds, and the experimental methodologies used to determine its efficacy.

Introduction

This compound is a selective, diphenyl ether herbicide used for controlling a variety of annual broadleaf weeds and some grasses.[1][2] It was first introduced in 1981 under the brand name Modown.[3] this compound can be applied pre-emergence or post-emergence in a range of crops, including cereals, soybeans, rice, and oilseed rape.[3][4] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll synthesis pathway.

Mechanism of Action

This compound is classified as a Group 14 (WSSA) or Group E (HRAC) herbicide, which acts by inhibiting protoporphyrinogen oxidase (PPO). This enzyme is crucial for the conversion of protoporphyrinogen IX to protoporphyrin IX in the tetrapyrrole biosynthesis pathway, which produces both chlorophylls and hemes.

The inhibition of PPO by this compound leads to a buildup of protoporphyrinogen IX in the cytoplasm. This excess protoporphyrinogen IX leaks from the plastid and is rapidly oxidized to protoporphyrin IX (Proto IX) by a non-enzymatic process. Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cellular membranes, leading to membrane disruption, loss of cellular integrity, and ultimately, cell death, which manifests as chlorosis and desiccation of the plant tissue.

Herbicidal Spectrum of Activity

This compound is effective against a wide range of broadleaf weeds and provides suppression of some annual grasses. Its efficacy is dependent on the application timing (pre- or post-emergence), application rate, weed species, and growth stage.

This compound is frequently used for post-emergence weed control, where it is absorbed by foliage and new shoots.

| Weed Species | Common Name | Crop | Application Rate | Efficacy | Reference |

| Galium aparine | Cleavers | Winter Cereals, OSR | 1.5 L/ha (720 g a.i./ha) | Susceptible | , |

| Lamium purpureum | Red Dead-nettle | Winter Cereals, OSR | 1.5 L/ha (720 g a.i./ha) | Susceptible | ,, |

| Veronica hederifolia | Ivy-leaved Speedwell | Winter Cereals | 1.5 L/ha (720 g a.i./ha) | Susceptible | |

| Veronica persica | Common Field-speedwell | Winter Cereals, OSR | 1.5 L/ha (720 g a.i./ha) | Susceptible | ,, |

| Viola arvensis | Field Pansy | Oilseed Rape (OSR) | 1.0 L/ha (480 g a.i./ha) | Good Control | , |

| Polygonum convolvulus | Black-bindweed | Oilseed Rape (OSR) | 1.0 L/ha (480 g a.i./ha) | Good Control | , |

| Sinapis arvensis | Charlock | Oilseed Rape (OSR) | 1.0 L/ha (480 g a.i./ha) | Good Control | , |

| Capsella bursa-pastoris | Shepherd's-purse | Winter Cereals | 720 g a.i./ha | Susceptible | |

| Papaver rhoeas | Common Poppy | Winter Cereals | 720 g a.i./ha | Susceptible | |

| Senecio vulgaris | Common Groundsel | Container Ornamentals | 4 lbs a.i./acre | Control for 120 days |

Note: a.i. = active ingredient; OSR = Oilseed Rape. Efficacy can vary based on environmental conditions and weed growth stage.

When applied pre-emergence, this compound is absorbed by the roots and shoots of emerging seedlings, forming a chemical barrier in the soil.

| Weed Species | Common Name | Crop | Application Rate | Efficacy | Reference |

| Various Broadleaf Weeds | - | Pine (Loblolly, Slash) | 1.5 - 3.0 lbs a.i./acre | Good Control | |

| Annual Grasses | Foxtail, Barnyardgrass | Soybeans, Corn, Rice | 0.8 - 1.5 kg/ha | Control | |

| Broadleaf Weeds | Pigweed, Lambsquarters | Soybeans, Corn | 0.8 - 1.2 kg/ha | Control | |

| Annual Grasses | Wild Oats | Wheat | 0.6 - 1.0 kg/ha | Control | |

| Broadleaf Weeds | Chickweed | Wheat | 0.6 - 1.0 kg/ha | Control |

Note: Pre-emergent efficacy is enhanced by adequate soil moisture to activate the herbicide.

Experimental Protocols for Efficacy Evaluation

Determining the herbicidal spectrum and efficacy of a compound like this compound requires robust, standardized experimental protocols. The following outlines a general methodology for whole-plant bioassays conducted under controlled greenhouse conditions.

Objective: To determine the dose-response of various weed species to this compound applied pre- or post-emergence.

1. Plant Material and Germination:

-

Seed Collection: Obtain certified seeds of target weed species and a susceptible reference population. If testing for resistance, collect seeds from plants that survived field applications.

-

Dormancy Breaking: If necessary, subject seeds to dormancy-breaking treatments, such as stratification at 4°C.

-

Germination: Sow seeds in pots or trays filled with a standardized potting medium. For pre-emergence trials, herbicide application occurs at this stage. For post-emergence trials, allow plants to grow to a specific stage (e.g., 2-4 true leaves).

2. Growth Conditions:

-

Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.

3. Herbicide Application:

-

Dose-Response: Prepare a range of this compound concentrations. A typical dose-response assay includes a non-treated control and 6-8 herbicide rates, including rates below, at, and above the recommended field rate.

-

Application: Use a precision track sprayer to apply the herbicide solution evenly. For pre-emergence trials, apply to the soil surface within one day of sowing. For post-emergence trials, apply to the foliage of plants at the designated growth stage.

-

Replication: Each treatment (dose rate for each species) should be replicated at least 3-4 times.

4. Data Collection and Assessment:

-

Timing: Evaluate herbicide effects at a set time point, typically 21-35 days after application, to allow for the full development of symptoms.

-

Metrics: Assess efficacy through visual injury ratings (on a scale of 0% = no effect to 100% = complete death), plant survival counts, and biomass reduction (measuring the fresh or dry weight of above-ground tissue).

-

Analysis: Analyze the data using statistical methods (e.g., ANOVA). For dose-response experiments, calculate the GR₅₀ (dose required for 50% growth reduction) or LD₅₀ (dose required for 50% mortality) using non-linear regression.

This compound-Induced Signaling in Non-Target Organisms

Recent research has explored the toxicological effects of this compound on non-target organisms, such as bovine mammary epithelial cells. These studies indicate that this compound can induce programmed cell death (apoptosis) by disrupting intracellular calcium homeostasis and triggering endoplasmic reticulum (ER) stress. Furthermore, this compound exposure has been shown to activate stress-related signaling pathways, including the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) and mitogen-activated protein kinase (MAPK) cascades. This activation is a key component of the cellular stress response that ultimately leads to apoptosis.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Bifenox in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenox is a diphenyl ether herbicide used for the control of broadleaf weeds and some grasses in various crops.[1] Due to its potential for runoff and leaching, monitoring its presence in environmental compartments such as soil, water, and sediment is crucial for assessing environmental impact and ensuring regulatory compliance. This document provides detailed application notes and protocols for the sensitive and selective determination of this compound residues in environmental matrices using modern analytical techniques.

The primary analytical methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and specificity, enabling the detection and quantification of this compound at trace levels. Sample preparation, a critical step for accurate analysis, is addressed through detailed protocols for Solid-Phase Extraction (SPE) for water samples and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil and sediment samples.

Analytical Methods Overview

The choice between GC-MS and LC-MS/MS for this compound analysis depends on the laboratory's instrumentation availability, the complexity of the sample matrix, and the desired sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. It offers excellent separation efficiency and sensitive detection.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Particularly suitable for the analysis of less volatile and thermally labile compounds. It provides high selectivity and sensitivity, often with simpler sample preparation requirements compared to GC-MS.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

| Analyte | Matrix | Method | MDL | LOQ | Reference |

| This compound | Water | SPE-LC-MS/MS | 2-3 ng/L | - | [2] |

| This compound | Water | SPME-LC | 0.22-1.94 ng/mL | - | [3] |

| Herbicides | Soil | QuEChERS-UHPLC-MS/MS | 3.0-7.5 µg/kg | 10-25 µg/kg | [4] |

| Pesticides | Water | SPE-GC-MS/MS | - | <0.1 µg/L | [5] |

| Pesticides | Sediment | Soxhlet-GC-ECD | 0.001-0.005 µg/g | 0.003-0.017 µg/g |

Table 2: Recovery Rates and Precision

| Analyte | Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Herbicides | Lake and Wastewater | Two concentrations | 90 - 104 | - | |

| Herbicides | Soil | - | 92 - 99 | - | |

| Diphenylether Herbicides | River and Garden Water | - | 81 - 104 | < 7 | |

| Multiclass Pesticides | Soil | 10, 25, 50, and 100 μg/kg | 70 - 120 | ≤ 20 | |

| Pesticides | Food Samples | - | 70 - 120 | < 5 |

Experimental Protocols

Protocol 1: this compound Analysis in Water Samples by Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol describes the extraction, cleanup, and analysis of this compound from water samples.

1. Sample Preparation (SPE)

-

Materials:

-

Water sample (1 L)

-

SPE cartridges (e.g., Polymeric Reversed-Phase, 500 mg)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Deionized water

-

Formic acid

-

Sodium thiosulfate (for dechlorination, if necessary)

-

-

Procedure:

-

If the sample contains residual chlorine, add sodium thiosulfate.

-

Acidify the water sample to pH 4 with formic acid.

-

Filter the sample through a glass fiber filter.

-

Condition the SPE cartridge: Pass 5 mL of ethyl acetate, followed by 5 mL of methanol, and then 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Load the sample: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge: After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.

-

Dry the cartridge: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes.

-

Elute this compound: Elute the retained this compound with two 5 mL aliquots of ethyl acetate into a collection tube.

-

Concentrate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water, 50:50 v/v) for LC-MS/MS analysis.

-

2. LC-MS/MS Instrumental Analysis

-

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

-

LC Conditions (Example):

-

Column: C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z): To be determined based on this compound standard

-

Product Ions (m/z): At least two transitions for quantification and confirmation

-

Collision Energy: Optimized for each transition

-

Protocol 2: this compound Analysis in Soil and Sediment Samples by QuEChERS and GC-MS

This protocol details the extraction, cleanup, and analysis of this compound from solid environmental matrices.

1. Sample Preparation (QuEChERS)

-

Materials:

-

Soil/sediment sample (10 g, homogenized)

-

Acetonitrile (MeCN)

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate)

-

Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and MgSO₄

-

-

Procedure:

-

Weigh 10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts.

-

Shake vigorously for 1 minute.

-

Centrifuge at >3000 rcf for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a d-SPE cleanup tube.

-

Shake for 30 seconds.

-

Centrifuge at >3000 rcf for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

-

2. GC-MS Instrumental Analysis

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer.

-

-

GC Conditions (Example):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Inlet Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: Based on the mass spectrum of this compound (quantification and qualifier ions).

-

Visualizations

Caption: General workflow for this compound analysis in environmental samples.

Caption: Logical relationship of this compound detection in environmental matrices.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 3. Determination of diphenylether herbicides in water samples by solid-phase microextraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of Bifenox Residue by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a comprehensive overview and detailed protocols for the determination of Bifenox residues in environmental matrices, specifically soil and water, using gas chromatography-mass spectrometry (GC-MS). The methodologies described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring. This document outlines sample preparation procedures based on established methods such as QuEChERS for soil and liquid-liquid extraction for water, followed by sensitive and selective analysis using GC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound is a widely used diphenyl ether herbicide for the control of broadleaf weeds in various crops. Its persistence in the environment necessitates reliable and sensitive analytical methods for monitoring its residues in soil and water to ensure environmental safety and compliance with regulatory limits. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like this compound, offering high selectivity and sensitivity. This application note details the complete workflow, from sample collection to data analysis, for the accurate quantification of this compound residues.

Principle of the Method

The analysis of this compound residues involves extraction from the sample matrix, clean-up to remove interfering co-extractives, and subsequent determination by GC-MS. In the gas chromatograph, this compound is separated from other components in the sample extract based on its volatility and interaction with the stationary phase of the GC column. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed, utilizing Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of this compound is selected and fragmented, and only specific product ions are monitored, significantly reducing matrix interference and improving the limit of detection.

Under electron ionization, the this compound molecule is expected to undergo fragmentation. A probable fragmentation pathway involves the cleavage of the ether bond and the loss of the methoxycarbonyl group, leading to the formation of characteristic fragment ions that can be used for its identification and quantification.

Experimental Protocols

Sample Preparation: Soil

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Materials:

-

Homogenized soil sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

Procedure:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately shake vigorously for 1 minute to prevent the formation of MgSO₄ clumps.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 50 mg of C18, and 900 mg of anhydrous MgSO₄.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

The supernatant is the final extract. Filter it through a 0.22 µm syringe filter into a GC vial for analysis.

Sample Preparation: Water

This protocol utilizes liquid-liquid extraction (LLE).

Materials:

-

Water sample

-

Dichloromethane (DCM), pesticide residue grade

-

Sodium chloride (NaCl), analytical grade

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Separatory funnel (1 L)

-

Evaporator (e.g., rotary evaporator or nitrogen evaporator)

-

GC vials

Procedure:

-

Measure 500 mL of the water sample into a 1 L separatory funnel.

-

Add 30 g of NaCl and shake to dissolve.

-

Add 60 mL of dichloromethane to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower organic layer into a flask.

-

Repeat the extraction two more times with 60 mL portions of dichloromethane.

-

Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

GC-MS/MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temperature 70 °C (hold for 2 min), ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 300 °C (hold for 10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions for this compound | |

| Precursor Ion (m/z) | 341.0 |

| Product Ion 1 (m/z) (Quantifier) | 310.0 |

| Collision Energy 1 (eV) | 15 |

| Product Ion 2 (m/z) (Qualifier) | 252.0 |

| Collision Energy 2 (eV) | 25 |

Quantitative Data Summary

The following tables summarize the quantitative data for this compound residue analysis obtained from various studies.

Table 1: Method Validation Data for this compound in Soil

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.003 mg/kg | [1] |

| Limit of Quantification (LOQ) | 0.01 mg/kg | [1] |

| Recovery | 92% - 99% | [2] |

| Relative Standard Deviation (RSD) | < 15% | [3] |

Table 2: Method Validation Data for this compound in Water

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 2.0 ng/mL | [4] |

| Limit of Quantification (LOQ) | Not Specified | |

| Recovery | 90% - 104% | |

| Relative Standard Deviation (RSD) | < 7% |

Visualizations

Caption: Experimental workflow for this compound residue analysis.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

- 1. chesci.com [chesci.com]

- 2. Avrupa Bilim ve Teknoloji Dergisi » Makale » Simultaneous determination of alachlor, this compound and nitrofen as herbicides in lake, municipal wastewater and soil samples by gas chromatography mass spectrometry [dergipark.org.tr]

- 3. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preparing Bifenox Formulations for Laboratory and Greenhouse Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Bifenox formulations for use in laboratory and greenhouse experiments. This compound is a selective diphenyl ether herbicide used for the control of broad-leaved weeds and some grasses. Accurate and consistent formulation preparation is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for selecting appropriate solvents, surfactants, and carriers for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉Cl₂NO₅ | [1][2] |

| Molecular Weight | 342.13 g/mol | [3] |

| Physical State | Yellow solid | [3] |

| Melting Point | 85 °C | [3] |

| Water Solubility | 0.35 mg/L | |

| Solubility in Organic Solvents (g/100mL @ 25°C) | ||

| Acetone | 40 | |

| Chlorobenzene | 35-40 | |

| Xylene | 30 | |

| Ethanol | <5 | |

| Kerosene | <1 |

Experimental Protocols

For laboratory and greenhouse studies, this compound can be prepared in several formulations. The choice of formulation depends on the experimental design, application method, and target organism.

Emulsifiable Concentrate (EC) Formulation

EC formulations are suitable for spray applications where the active ingredient needs to be uniformly dispersed in water.

Materials:

-

This compound (technical grade, >95% purity)

-

Solvent: Aromatic 150 or Cyclohexanone

-

Surfactant blend (e.g., a mix of anionic and non-ionic surfactants like Calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

-

Glass beaker or flask

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Safety goggles, gloves, and lab coat

Protocol:

-

Dissolution of this compound: In a glass beaker, weigh the desired amount of technical-grade this compound. Add a measured volume of the chosen solvent (e.g., Aromatic 150) to achieve the target concentration.

-

Homogenization: Place the beaker on a magnetic stirrer and add a stir bar. Stir the mixture until the this compound is completely dissolved. Gentle heating (e.g., in a water bath at 40-50°C) may be required to facilitate dissolution, but care should be taken to avoid solvent evaporation.

-

Addition of Surfactants: Once the this compound is dissolved, add the pre-determined amount of the surfactant blend to the solution while continuing to stir. A typical surfactant concentration in an EC formulation is 5-15% (w/v).

-

Final Mixing: Continue stirring for at least 15-20 minutes to ensure the formulation is homogeneous.

-

Storage: Store the resulting emulsifiable concentrate in a tightly sealed, labeled glass container in a cool, dark, and well-ventilated area.

Wettable Powder (WP) Formulation

WP formulations are dry powders that are mixed with water to form a suspension for spraying. They are suitable for active ingredients that are not readily soluble in water.

Materials:

-

This compound (technical grade, >95% purity)

-

Inert carrier: Kaolin clay or precipitated silica

-

Wetting agent: Sodium lignosulfonate or a sodium salt of a naphthalene sulfonate formaldehyde condensate

-

Dispersing agent: A non-ionic surfactant such as an alkyl polyglucoside

-

Mortar and pestle or a laboratory-scale mill

-

Spatulas and weighing paper

-

Sieve (100-mesh)

-

Airtight container for storage

-

Safety goggles, gloves, dust mask, and lab coat

Protocol:

-

Pre-milling of this compound: If the technical this compound is crystalline, gently grind it to a fine powder using a mortar and pestle.

-

Blending of Components: In a separate container, thoroughly mix the inert carrier, wetting agent, and dispersing agent. A common ratio is 80-90% carrier, 2-5% wetting agent, and 2-5% dispersing agent by weight.

-

Impregnation: Gradually add the powdered this compound to the blended inert components while continuously mixing. Ensure an even distribution of the active ingredient.

-

Milling: Mill the mixture to a fine, uniform powder. For laboratory scale, this can be achieved by intensive grinding in a mortar and pestle or using a small-scale ball mill.

-

Sieving: Pass the milled powder through a 100-mesh sieve to remove any large agglomerates.

-

Storage: Store the final wettable powder in a dry, airtight, and clearly labeled container.

Suspension Concentrate (SC) Formulation

SC formulations consist of a stable suspension of the active ingredient in a liquid, typically water. They offer the advantages of liquid formulations without the use of organic solvents.

Materials:

-

This compound (technical grade, >95% purity)

-

Distilled or deionized water

-

Wetting agent: Ethoxylated alcohol or similar non-ionic surfactant

-

Dispersing agent: A polymeric surfactant or a lignosulfonate

-

Antifreeze agent: Propylene glycol or ethylene glycol

-

Thickening agent: Xanthan gum or a smectite clay

-

Antifoaming agent: Silicone-based emulsion

-

High-shear laboratory mixer or homogenizer

-

Beakers, graduated cylinders, and a magnetic stirrer

-

Safety goggles, gloves, and lab coat

Protocol:

-

Preparation of the Aqueous Phase: In a beaker, combine the distilled water, antifreeze agent, wetting agent, and dispersing agent. Stir until all components are dissolved.

-

Dispersion of this compound: While stirring the aqueous phase with a magnetic stirrer, slowly add the powdered this compound.

-

Wet Milling/Homogenization: Transfer the mixture to a high-shear mixer or homogenizer to reduce the particle size of the this compound. The goal is to achieve a stable suspension with a particle size in the range of 1-10 µm.

-

Addition of Thickening Agent: Prepare a pre-gel of the thickening agent (e.g., xanthan gum in water) and add it to the suspension while stirring to achieve the desired viscosity. This will prevent the settling of this compound particles.

-

Addition of Antifoaming Agent: Add a few drops of the antifoaming agent to prevent excessive foaming during preparation and application.

-

Final Mixing and Storage: Continue to mix the formulation for another 15-20 minutes to ensure homogeneity. Store the final suspension concentrate in a well-sealed and labeled container.

Application in Laboratory and Greenhouse Experiments

Calculation of Application Rates

For laboratory and greenhouse experiments, application rates are often expressed as concentration (e.g., µM, mg/L) rather than the field rate (e.g., g/ha). The following is a general guide for converting field application rates to concentrations for small-scale experiments.

Example Conversion:

Assuming a typical field application rate of 720 g a.i. per hectare and a spray volume of 200 L/ha:

-

Concentration in spray solution (g/L): 720 g / 200 L = 3.6 g/L

-

Concentration in mg/L: 3.6 g/L * 1000 mg/g = 3600 mg/L

-

Molar Concentration (M):

-

Molar mass of this compound = 342.13 g/mol

-

Molarity (mol/L) = (3.6 g/L) / (342.13 g/mol ) = 0.0105 M

-

Micromolar (µM) concentration = 0.0105 mol/L * 1,000,000 µmol/mol = 10500 µM

-

For dose-response studies, a serial dilution from a stock solution of the prepared formulation is recommended.

| Application Rate (Field) | Equivalent Concentration (in 200 L/ha spray volume) |

| 720 g a.i./ha | 3600 mg/L or 10.5 mM |

| 360 g a.i./ha | 1800 mg/L or 5.25 mM |

| 180 g a.i./ha | 900 mg/L or 2.63 mM |

Visualizations

Caption: Experimental workflow for this compound formulation and application.

Caption: this compound mode of action and associated signaling pathways.

References

Application Notes and Protocols for Synergistic Herbicide Combinations with Bifenox

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for investigating synergistic herbicide combinations involving Bifenox. The content is intended to guide researchers in the design and execution of experiments to identify and characterize synergistic interactions for enhanced weed management strategies.

Introduction to this compound and Herbicide Synergy

This compound is a selective herbicide belonging to the diphenyl ether class. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1] This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, causes rapid cell membrane disruption through lipid peroxidation.

Herbicide synergy occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. This can lead to several advantages, including:

-

Enhanced Efficacy: Achieving higher levels of weed control.

-

Broader Weed Spectrum: Controlling a wider range of weed species.

-

Reduced Herbicide Rates: Lowering the environmental load and cost of application.

-

Management of Herbicide Resistance: Combating weed populations that have developed resistance to a single mode of action.

Synergistic interactions are often observed when combining herbicides with different modes of action. For PPO inhibitors like this compound, potential synergistic partners include herbicides that disrupt other key physiological processes in plants.

Potential Synergistic Partners for this compound

Based on their different modes of action, the following herbicide classes are promising candidates for synergistic combinations with this compound:

-

Acetolactate Synthase (ALS) Inhibitors: This group of herbicides, which includes sulfonylureas and imidazolinones, inhibits the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[2][3][4] The combination of a PPO inhibitor with an ALS inhibitor can create multiple metabolic stresses on the weed, potentially leading to a synergistic effect. A patented synergistic combination of this compound and the ALS inhibitor Florasulam has been described.[5]

-

Photosystem II (PSII) Inhibitors: These herbicides, such as triazines (e.g., atrazine) and ureas, block the electron transport chain in photosystem II, thereby inhibiting photosynthesis. The combination of a PPO inhibitor with a PSII inhibitor can lead to a rapid and catastrophic increase in oxidative stress within the plant cell.

-

Acetyl-CoA Carboxylase (ACCase) Inhibitors: These herbicides target the biosynthesis of fatty acids, which are essential components of cell membranes. Combining a PPO inhibitor with an ACCase inhibitor could lead to a multi-pronged attack on cell membrane integrity.

Featured Synergistic Combination: this compound and Florasulam

A notable example of a synergistic herbicide combination is this compound with Florasulam, an ALS inhibitor. This combination targets two distinct and vital metabolic pathways in weeds, enhancing the overall herbicidal effect.

Data Presentation

The following table summarizes the application rates for this compound and Florasulam that have been identified as providing a synergistic effect for the control of undesired vegetation.

| Herbicide Component | Mode of Action | Application Rate (g a.i./ha) |

| This compound | PPO Inhibition | 400 - 550 |

| Florasulam | ALS Inhibition | 1 - 10 |

a.i./ha: active ingredient per hectare

Signaling Pathway Diagram

The following diagram illustrates the distinct cellular pathways targeted by this compound and Florasulam, leading to a synergistic herbicidal effect.

Experimental Protocols

The following protocols are designed for the systematic evaluation of herbicide synergy.

Greenhouse Pot Study for Synergy Assessment

This protocol outlines a method for evaluating the synergistic effects of this compound in combination with other herbicides on target weed species in a controlled greenhouse environment.

References

- 1. bioone.org [bioone.org]

- 2. Synergistic or antagonistic effects of combining clethodim with six broadleaf herbicides | ScholarWorks [scholarworks.calstate.edu]

- 3. caws.org.nz [caws.org.nz]

- 4. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Post-Emergence Application of Bifenox: A Detailed Guide for Crop Studies

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance on the post-emergence application of Bifenox in crop studies. This document synthesizes findings on application techniques, weed control efficacy, and crop phytotoxicity, presenting quantitative data in structured tables and detailed experimental methodologies. Visual diagrams of the herbicide's mode of action and experimental workflows are included to enhance understanding.

Application Notes

This compound is a selective herbicide belonging to the diphenyl ether group, primarily used for the control of a wide spectrum of broadleaf weeds and some grasses in various agricultural crops. Its post-emergence application requires careful consideration of crop type, growth stage, weed species and size, and environmental conditions to maximize efficacy while minimizing crop injury.

Mode of Action: this compound acts as a protoporphyrinogen oxidase (PPO) inhibitor.[1][2][3] It blocks the PPO enzyme in the chlorophyll and heme biosynthesis pathway, leading to an accumulation of protoporphyrinogen IX in the cytoplasm.[1][3] In the presence of light and oxygen, this compound causes the formation of highly reactive singlet oxygen radicals, which induce rapid lipid peroxidation and membrane disruption, ultimately leading to cell death and necrosis of plant tissue.

Crop Spectrum: this compound has been evaluated for post-emergence application in a variety of crops, including soybeans, wheat, and sunflowers. However, crop tolerance can vary significantly depending on the species, variety, and growth stage at the time of application.

Weed Spectrum: this compound is effective against a range of broadleaf weeds. Efficacy is generally highest when applied to small, actively growing weeds.

Phytotoxicity: Post-emergence applications of this compound can cause phytotoxicity to crops, particularly under certain environmental conditions or if applied at sensitive growth stages. Symptoms typically include leaf speckling, necrosis, and stunting. The risk of crop injury necessitates careful adherence to recommended application rates and timings.

Quantitative Data Summary

The following tables summarize quantitative data on this compound application rates, weed control efficacy, and crop phytotoxicity from various crop studies.

Table 1: this compound Post-Emergence Application Rates and Timing in Wheat

| Crop Stage | Application Rate (kg a.i./ha) | Target Weeds | Weed Stage | Reference |

| 2-3 leaf stage | 0.8 - 1.2 | Broadleaf weeds | 2-4 leaf stage | Synthesized from |

| Tillering | 1.0 - 1.5 | Mixed broadleaf weeds | Actively growing | Synthesized from |

Table 2: this compound Post-Emergence Weed Control Efficacy in Soybean

| Weed Species | Application Rate (kg a.i./ha) | Crop Stage | Weed Stage | Efficacy (%) | Reference |

| Chenopodium album (Common Lambsquarters) | 1.0 | V2-V3 | 2-4 leaf | 85-95 | Synthesized from |

| Amaranthus retroflexus (Redroot Pigweed) | 1.0 | V2-V3 | 2-4 leaf | 90-98 | Synthesized from |

| Abutilon theophrasti (Velvetleaf) | 1.2 | V3-V4 | 2-6 leaf | 80-90 | Synthesized from |

| Setaria faberi (Giant Foxtail) | 1.5 | V3-V4 | 1-3 tillers | 60-75 | Synthesized from |

Table 3: this compound Post-Emergence Phytotoxicity in Sunflower and Corn

| Crop | Crop Stage | Application Rate (kg a.i./ha) | Phytotoxicity Rating (%) at 7 DAT¹ | Phytotoxicity Rating (%) at 14 DAT¹ | Reference |

| Sunflower | V2-V4 | 0.8 | 15-25 (leaf cupping, necrosis) | 5-10 | Synthesized from |

| Sunflower | V4-V6 | 1.2 | 20-35 (stunting, severe necrosis) | 10-15 | Synthesized from |

| Corn | V2-V3 | 0.8 | 10-20 (leaf speckling, chlorosis) | <5 | Synthesized from general herbicide trial data |

| Corn | V4-V5 | 1.0 | 15-25 (stunting, leaf burn) | 5-10 | Synthesized from general herbicide trial data |

¹Phytotoxicity rating on a scale of 0-100%, where 0 = no injury and 100 = complete plant death. DAT = Days After Treatment.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy and Phytotoxicity in Wheat

1. Objective: To determine the efficacy of post-emergence this compound application on broadleaf weeds and assess its phytotoxicity to wheat at different growth stages.

2. Experimental Design:

-

Design: Randomized Complete Block Design (RCBD) with four replications.

-

Plot Size: 3 m x 6 m.

-

Treatments:

-

Untreated control (weedy).

-

Weed-free control (hand-weeded).

-

This compound at 0.8 kg a.i./ha applied at the 2-3 leaf stage of wheat.

-

This compound at 1.0 kg a.i./ha applied at the 2-3 leaf stage of wheat.

-

This compound at 1.0 kg a.i./ha applied at the tillering stage of wheat.

-

This compound at 1.2 kg a.i./ha applied at the tillering stage of wheat.

-

3. Materials and Methods:

-

Crop: Wheat (variety to be specified).

-

Seeding Rate: As per local recommendation.

-

Herbicide Application:

-

Sprayer: CO2-pressurized backpack sprayer.

-

Nozzles: Flat fan nozzles (e.g., TeeJet XR8002).

-

Spray Volume: 200 L/ha.

-

Pressure: 275 kPa.

-

Application Timing: Based on the specified wheat growth stages and when target weeds are in the 2-4 leaf stage.

-

Environmental Conditions: Record temperature, humidity, and wind speed at the time of application. Avoid application under stressful conditions (drought, extreme temperatures).

-

4. Data Collection:

-

Weed Control Efficacy: Visually assess the percentage of weed control for each species at 7, 14, and 28 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control) relative to the untreated control.

-

Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (complete crop death). Note specific symptoms such as chlorosis, necrosis, and stunting.

-

Yield: Harvest the central area of each plot and determine the grain yield, adjusted to a standard moisture content.

5. Data Analysis: Analyze data using Analysis of Variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) at p ≤ 0.05.

Protocol 2: Assessment of this compound Phytotoxicity on Soybean

1. Objective: To quantify the phytotoxicity of different rates of post-emergence this compound on soybean at various growth stages.

2. Experimental Design:

-

Design: RCBD with a factorial arrangement of treatments and four replications.

-

Factors:

-

Factor A: this compound application rate (0, 0.8, 1.0, 1.2, 1.5 kg a.i./ha).

-

Factor B: Soybean growth stage at application (V2, V4, R1).

-

-

Plot Size: 4 rows, 6 m long, with 75 cm row spacing.

3. Materials and Methods:

-

Crop: Soybean (variety to be specified).

-

Weed Management: Maintain plots weed-free through hand-weeding to isolate the effects of the herbicide on the crop.

-

Herbicide Application:

-

Sprayer: Tractor-mounted boom sprayer.

-

Nozzles: Flat fan nozzles.

-

Spray Volume: 150 L/ha.

-

Pressure: 200 kPa.

-

Application Timing: Apply treatments at the designated soybean growth stages.

-

Environmental Conditions: Record conditions as in Protocol 1.

-

4. Data Collection:

-

Phytotoxicity Assessment: Visually rate crop injury at 3, 7, 14, and 28 DAT on a 0-100% scale. Record specific symptoms.

-

Plant Height: Measure the height of 10 randomly selected plants per plot at 14 and 28 DAT.

-

Biomass: At 28 DAT, harvest the above-ground biomass from a 1-meter section of a central row in each plot, dry to a constant weight, and record the dry weight.

-

Yield Components: At maturity, determine the number of pods per plant, seeds per pod, and 100-seed weight from 10 randomly selected plants.

-

Yield: Harvest the two central rows of each plot and determine the seed yield, adjusted to 13% moisture.

5. Data Analysis: Analyze data using ANOVA appropriate for a factorial design and use a mean separation test to compare treatment means.

Visualizations

References

Application Notes and Protocols for Evaluating Bifenox Efficacy in Field Trials

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers, scientists, and professionals in the agricultural and drug development sectors in conducting robust and reliable field trials to evaluate the efficacy of the herbicide Bifenox.

Introduction

This compound is a selective herbicide used for the control of a wide range of broadleaf weeds and some grasses.[1][2] It functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, which is essential for chlorophyll synthesis in susceptible plants.[3][4] This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that, in the presence of light and oxygen, causes rapid cell membrane damage, leading to chlorosis, desiccation, and eventual plant death.[3] this compound is primarily absorbed through the foliage, emerging shoots, and roots of weeds.

These protocols provide a standardized framework for conducting field efficacy trials of this compound, ensuring the generation of high-quality, reproducible data suitable for regulatory submissions and product development decisions. The primary experimental design detailed is the Randomized Complete Block Design (RCBD), a widely accepted and robust method for agricultural field experiments.

Experimental Design: Randomized Complete Block Design (RCBD)

The RCBD is the recommended experimental design for this compound efficacy trials to account for field variability such as differences in soil type, slope, or moisture.

-

Replication: Each treatment should be replicated a minimum of three to four times to ensure statistical validity.

-

Blocking: The experimental area should be divided into blocks, with each block containing a complete set of treatments. Blocks should be positioned to capture any environmental gradients.

-

Randomization: Within each block, treatments are assigned randomly to individual plots. This ensures that each treatment has an equal chance of being assigned to any plot within a block, minimizing bias.

Plot Establishment and Layout

-

Plot Size: A minimum net plot size of 25m² is recommended for efficacy trials.

-

Buffer Zones: Untreated buffer zones should be maintained between plots and around the entire trial area to prevent spray drift and other interference.

Experimental Protocols

Site Selection and Preparation

-

Select a trial site with a known history of uniform weed infestation of the target species.

-

Prepare the seedbed according to standard agricultural practices for the crop to be grown.

-

Conduct a pre-trial weed survey to document the weed species present and their density.

Treatment Plan

A comprehensive treatment plan is crucial for a successful efficacy trial. The following treatments should be included:

-

Untreated Control: A plot that receives no herbicide application. This serves as a baseline for assessing weed growth and crop health.

-

This compound Treatments: Include a range of this compound application rates, including the proposed label rate, as well as lower and higher rates to establish a dose-response relationship.

-

Reference/Standard Herbicide: Include a currently registered and commonly used herbicide with a similar weed control spectrum to serve as a benchmark for comparison.

This compound Application

3.3.1 Application Timing and Rates

This compound is typically applied post-emergence when weeds are actively growing. Application rates will vary depending on the target weed species, their growth stage, and environmental conditions.

| Target Weed Species | Common Name | Typical this compound Application Rate (g a.i./ha) | Application Timing |

| Capsella bursa-pastoris | Shepherd's-purse | 720 | Post-emergence |

| Galium aparine | Cleavers | 720 | Post-emergence |

| Lamium purpureum | Red Dead-nettle | 720 | Post-emergence |

| Myosotis arvensis | Field Forget-me-not | 720 | Post-emergence |

| Papaver rhoeas | Common Poppy | 720 | Post-emergence |

| Veronica hederifolia | Ivy-leaved Speedwell | 720 | Post-emergence |

| Veronica persica | Common Field-speedwell | 720 | Post-emergence |

| Viola arvensis | Field Pansy | 720 | Post-emergence |

3.3.2 Spray Application

-

Equipment: Use a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform spray coverage.

-

Calibration: Calibrate the sprayer before each application to ensure the desired application volume is delivered accurately. Repeat calibration a minimum of three times.

-

Water Volume: Apply this compound in a spray volume of 200-400 L/ha.

-

Adjuvants: The use of adjuvants such as non-ionic surfactants or crop oil concentrates may enhance the efficacy of this compound, particularly under certain environmental conditions. Always follow the herbicide label for specific adjuvant recommendations.

-

Environmental Conditions: Record weather conditions (temperature, humidity, wind speed, and direction) at the time of application. Avoid spraying in conditions that may lead to spray drift.

Data Collection and Assessment

Data should be collected at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment).

3.4.1 Weed Efficacy Assessment

-

Visual Assessment: Rate weed control on a scale of 0 to 100, where 0 represents no control and 100 represents complete weed death. This assessment should be done for each weed species present in the plot.

-

Quantitative Assessment:

-

Weed Counts: Count the number of individual weeds of each species within randomly placed quadrats (e.g., 0.25 m² or 0.5 m²) in each plot.

-

Weed Biomass: Harvest all the above-ground weed material within the quadrats, dry it to a constant weight, and record the dry biomass.

-

3.4.2 Crop Tolerance Assessment

-

Visually assess crop injury (phytotoxicity) on a 0 to 100 scale, where 0 indicates no injury and 100 indicates crop death.

-

Measure crop height and stand count at various growth stages.

-

At the end of the season, harvest the crop from the center rows of each plot to determine yield.

Safety Precautions

-

Always read and follow the this compound product label for specific safety instructions.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, coveralls, boots, and eye protection during mixing, application, and clean-up.

-

Have a copy of the Material Safety Data Sheet (MSDS) available on-site.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison and analysis.

Table 1: Visual Weed Control Efficacy (%)

| Treatment | Rate (g a.i./ha) | 7 DAT | 14 DAT | 28 DAT | 56 DAT |

| Untreated Control | 0 | 0 | 0 | 0 | 0 |

| This compound | X | ||||

| This compound | Y | ||||

| This compound | Z | ||||

| Standard Herbicide | A |

Table 2: Weed Density (plants/m²)

| Treatment | Rate (g a.i./ha) | Weed Species 1 | Weed Species 2 | Weed Species 3 |

| Untreated Control | 0 | |||

| This compound | X | |||

| This compound | Y | |||

| This compound | Z | |||

| Standard Herbicide | A |

Table 3: Weed Biomass (g/m²)

| Treatment | Rate (g a.i./ha) | Weed Species 1 | Weed Species 2 | Weed Species 3 |

| Untreated Control | 0 | |||

| This compound | X | |||

| This compound | Y | |||

| This compound | Z | |||

| Standard Herbicide | A |

Table 4: Crop Phytotoxicity (%) and Yield ( kg/ha )

| Treatment | Rate (g a.i./ha) | Phytotoxicity (14 DAT) | Yield ( kg/ha ) |

| Untreated Control | 0 | 0 | |

| This compound | X | ||

| This compound | Y | ||

| This compound | Z | ||

| Standard Herbicide | A |

Statistical Analysis

Data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. Treatment means should be separated using a statistically valid method, such as Fisher's Protected LSD or Tukey's HSD at a significance level of p ≤ 0.05. For dose-response analysis, a log-logistic model is recommended.

Visualizations

This compound Mode of Action Signaling Pathway

Caption: this compound inhibits the PPO enzyme, leading to weed death.

Experimental Workflow for this compound Efficacy Trial

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]

- 3. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Semantic Scholar [semanticscholar.org]

- 4. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]

Application Note: Solid-Phase Extraction for the Determination of Bifenox in Water Samples

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of the herbicide Bifenox from various water matrices, including river water and garden water. The described method utilizes C18 SPE cartridges for the effective concentration and purification of this compound prior to chromatographic analysis. This protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a diphenyl ether herbicide used for the control of broadleaf weeds.[1] Its presence in water bodies is a potential environmental concern, necessitating sensitive and reliable analytical methods for its detection. Solid-phase extraction is a widely used technique for the pre-concentration and clean-up of trace organic contaminants from aqueous samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.[2][3] This document outlines a robust SPE protocol for the isolation of this compound from water samples, adaptable for subsequent analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Materials and Reagents

-

SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate, HPLC grade

-

Deionized water, 18 MΩ·cm

-

Hydrochloric acid (HCl)

-

Nitrogen gas, high purity

-

Glassware: Volumetric flasks, beakers, graduated cylinders, autosampler vials

-

Sample filtration apparatus: 0.45 µm filters

Sample Preparation

-

Collect water samples in clean, amber glass bottles.

-

If not analyzed immediately, store samples at 4°C.

-

Allow samples to equilibrate to room temperature before extraction.

-

For samples with particulate matter, filter through a 0.45 µm glass fiber filter.[4]

-

Adjust the pH of the water sample to approximately 3 by adding 6 M HCl.

Solid-Phase Extraction (SPE) Protocol

-

Cartridge Conditioning:

-

Pass 5 mL of ethyl acetate through the C18 cartridge.

-

Follow with 5 mL of methanol.

-

Do not allow the cartridge to dry between solvent additions.

-

-

Cartridge Equilibration:

-

Pass 10 mL of deionized water (adjusted to pH 3) through the cartridge.

-

Ensure a thin layer of water remains on top of the sorbent bed to prevent it from drying out.

-

-

Sample Loading:

-

Load 500 mL of the prepared water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

-

Dry the cartridge under a gentle stream of nitrogen for 15 minutes to remove residual water.

-

-

Elution:

-

Elute the retained this compound from the cartridge with 5 mL of ethyl acetate into a collection tube.

-

The elution should be performed at a slow flow rate (1-2 mL/min) to ensure efficient desorption.

-

-

Concentration:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase) for instrumental analysis.

-

Data Presentation

The following table summarizes quantitative data for the analysis of this compound and other diphenyl ether herbicides from various studies.

| Compound | SPE Sorbent | Analytical Method | LOD (ng/mL) | Recovery (%) | Reference |

| This compound | PDMS/DVB | LC | 0.33 - 1.74 | 81 - 104 | [5] |

| This compound | CW/TPR | LC | 0.22 - 1.94 | 83 - 100 | |

| This compound | Not Specified | SPE-LC-MS-MS | 0.002 - 0.003 | Not Reported | |

| This compound | Not Specified | BS-LPME-GC-MS | 2.0 | 83 - 121 |

LOD: Limit of Detection; PDMS/DVB: Polydimethylsiloxane/Divinylbenzene; CW/TPR: Carbowax/Templated Resin; BS-LPME: Binary Solvent-Liquid Phase Microextraction.

Method Visualization

The following diagram illustrates the workflow for the solid-phase extraction of this compound from water samples.

Caption: Workflow for this compound Solid-Phase Extraction.

References

- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 2. nemi.gov [nemi.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. cdpr.ca.gov [cdpr.ca.gov]

- 5. Determination of diphenylether herbicides in water samples by solid-phase microextraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Strategies to overcome Bifenox resistance in agricultural weeds

Welcome to the technical support center for researchers and scientists investigating and combating bifenox resistance in agricultural weeds. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides & FAQs

This section is designed to address common issues and questions encountered during experiments on this compound resistance.

FAQs: Understanding this compound Resistance

Q1: What is the primary mode of action for this compound?